molecular formula C6H6O6S2 B1199292 1,3-Benzenedisulfonic acid CAS No. 98-48-6

1,3-Benzenedisulfonic acid

Cat. No.: B1199292
CAS No.: 98-48-6
M. Wt: 238.2 g/mol
InChI Key: WRUAHXANJKHFIL-UHFFFAOYSA-N
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Description

1,3-Benzenedisulfonic acid, also known as benzene-1,3-disulfonic acid, is an organic compound with the molecular formula C6H6O6S2. It is characterized by the presence of two sulfonic acid groups attached to a benzene ring at the 1 and 3 positions. This compound is a white crystalline solid that is highly soluble in water and is commonly used as an intermediate in the production of dyes and pharmaceuticals .

Preparation Methods

1,3-Benzenedisulfonic acid can be synthesized through the sulfonation of benzene. The process involves introducing benzene into a cast-steel agitator vessel containing 100% sulfuric acid. The mixture is heated to 100°C and maintained at this temperature for one hour to achieve monosulfonation. The reaction products are then transferred to another vessel containing 65% oleum, where the temperature is raised from 30°C to 80°C and maintained for 1-2 hours. The sulfonation mass is then treated with calcium hydroxide or calcium carbonate to remove sulfate ions, followed by conversion to the disodium salt using sodium carbonate. The final product is dried on a drum dryer, yielding a purity of 96% .

Chemical Reactions Analysis

1,3-Benzenedisulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.

    Substitution: The sulfonic acid groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include sulfuric acid, oleum, calcium hydroxide, and sodium carbonate. The major products formed from these reactions are typically sulfonate salts and other sulfonic acid derivatives .

Scientific Research Applications

1,3-Benzenedisulfonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-benzenedisulfonic acid involves its ability to act as a strong acid, donating protons to various substrates. This property makes it effective in catalyzing reactions and forming stable sulfonate salts. The molecular targets and pathways involved in its action include interactions with enzymes and other proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

1,3-Benzenedisulfonic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific positioning of sulfonic acid groups, which imparts distinct chemical properties and reactivity compared to its isomers .

Properties

IUPAC Name

benzene-1,3-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O6S2/c7-13(8,9)5-2-1-3-6(4-5)14(10,11)12/h1-4H,(H,7,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUAHXANJKHFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

831-59-4 (2 sodium)
Record name Benzene 1,3-disulfonate
Source ChemIDplus
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DSSTOX Substance ID

DTXSID8045060
Record name Benzene-1,3-disulfonic acid
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Molecular Weight

238.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98-48-6
Record name 1,3-Benzenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98-48-6
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Record name Benzene 1,3-disulfonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedisulfonic acid
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Record name Benzene-1,3-disulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene-1,3-disulphonic acid
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Record name 1,3-BENZENEDISULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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